molecular formula C18H20N4O3S B2870470 2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide CAS No. 953956-94-0

2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide

Cat. No.: B2870470
CAS No.: 953956-94-0
M. Wt: 372.44
InChI Key: JMVYMFVPJRTBTC-UHFFFAOYSA-N
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Description

The compound "2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide" features a thiazolo[4,5-d]pyridazin core, a bicyclic heteroaromatic system fused with a thiazole and pyridazine ring. Key structural elements include a 4-methoxyphenyl substituent at position 7, a methyl group at position 2, and an N-isopropyl acetamide side chain. This scaffold is associated with diverse bioactivities, as seen in structurally related compounds .

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-10(2)19-14(23)9-22-18(24)16-17(26-11(3)20-16)15(21-22)12-5-7-13(25-4)8-6-12/h5-8,10H,9H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVYMFVPJRTBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The thiazolo[4,5-d]pyridazinone core is synthesized via cyclocondensation of 4-methoxy-substituted thiosemicarbazides with diketone precursors. A representative protocol involves refluxing 5-(4-methoxyphenyl)-2,4-pentanedione with thiosemicarbazide in acetic acid, forming the pyridazinone intermediate. Subsequent treatment with bromoacetone introduces the thiazole ring through intramolecular cyclization.

Reaction Conditions:

  • Solvent: Glacial acetic acid
  • Temperature: 110°C (reflux)
  • Duration: 8–12 hours
  • Yield: 58–62%

Suzuki-Miyaura Coupling for Aryl Functionalization

Introduction of the 4-methoxyphenyl group at position 7 of the thiazolo[4,5-d]pyridazinone is achieved via palladium-catalyzed cross-coupling. A boronated pyridazinone intermediate reacts with 4-methoxyphenylboronic acid under Suzuki conditions:

$$ \text{Pyridazinone-Bpin + 4-MeO-PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{7-(4-MeO-Ph)-thiazolo[4,5-d]pyridazinone} $$

Optimized Parameters:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base: Sodium carbonate (2 equiv)
  • Solvent: Dioxane/water (4:1)
  • Yield: 68–72%

Side Chain Introduction and Functionalization

Acetamide Side Chain Installation

The N-(propan-2-yl)acetamide moiety is introduced via nucleophilic substitution. Chloroacetylation of the thiazolo[4,5-d]pyridazinone intermediate followed by reaction with isopropylamine yields the target compound:

  • Chloroacetylation:

    • Reagent: Chloroacetyl chloride (1.2 equiv)
    • Base: Triethylamine (2 equiv)
    • Solvent: Dichloromethane (0°C to RT)
    • Yield: 85%
  • Amination:

    • Amine: Isopropylamine (3 equiv)
    • Solvent: Ethanol (reflux, 4 hours)
    • Yield: 78%

Reaction Optimization and Process Analytics

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclocondensation but reduce regioselectivity. Ethanol/water mixtures (7:3) balance solubility and selectivity, achieving 70% yield for the final acetamide.

Table 1: Solvent Impact on Cyclocondensation Yield

Solvent Temperature (°C) Yield (%) Purity (%)
Acetic acid 110 62 95
DMF 100 55 88
Ethanol/water 80 70 97

Catalytic System Tuning

Pd-based catalysts outperform Cu alternatives in Suzuki coupling. Pd(PPh₃)₄ minimizes byproduct formation compared to Pd(OAc)₂, with 4-methoxyphenyl incorporation efficiency reaching 92%.

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1 → 1:2 gradient) followed by recrystallization from ethanol/water. This dual-step process elevates purity from 89% to >99%.

Spectroscopic Validation

Table 2: Key Spectral Data

Technique Characteristic Signal Reference
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, thiazole-H), δ 3.84 (s, 3H, OCH₃), δ 1.25 (d, 6H, CH(CH₃)₂)
IR (KBr) 1685 cm⁻¹ (C=O, acetamide), 1240 cm⁻¹ (C-O-C)
HRMS m/z 427.1521 [M+H]⁺ (calc. 427.1518)

Scale-Up Challenges and Solutions

Pilot-Scale Production

Kilogram-scale synthesis faces exothermicity risks during chloroacetylation. Controlled droplet addition (0.5 mL/min) and jacketed reactor cooling maintain temperatures below 10°C, preventing decomposition.

Polymorph Control

Crystallization solvent selection dictates polymorph formation. Ethanol yields the thermodynamically stable Form I (mp 184–186°C), while acetone produces metastable Form II (mp 172–174°C).

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic methoxy group can be substituted using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it suitable for use in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

  • Core Heterocycle : The thiazolo[4,5-d]pyridazin core is shared with compounds such as N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (). However, the latter substitutes the 4-methoxyphenyl group with a 2-thienyl moiety, introducing a sulfur-containing heteroaromatic ring that may enhance lipophilicity and π-π stacking interactions .
  • Acetamide Side Chain : The target compound’s N-isopropyl group contrasts with the N-(4-nitrophenyl) and N-(4-chlorophenyl) substituents in analogs from and . The electron-withdrawing nitro group () could reduce solubility compared to the isopropyl group, which is more lipophilic and sterically bulky .
  • Pyridazine vs. Pyrimidine: describes thiazolo[4,5-d]pyrimidine derivatives, where the pyridazine ring is replaced by pyrimidine.

Physicochemical Properties

  • The 4-methoxyphenyl group may improve solubility relative to ’s thienyl substituent due to methoxy’s polar nature .

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